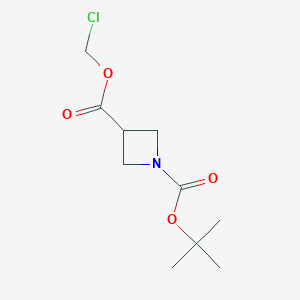

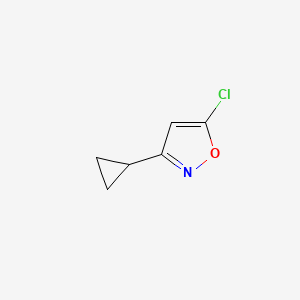

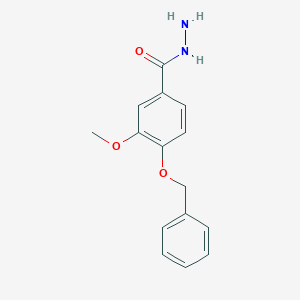

1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate

カタログ番号 B2403889

CAS番号:

2137597-32-9

分子量: 249.69

InChIキー: VMTJXHSITCFQMG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular weight of “1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate” is 249.69. The SMILES string representation of the molecule isCC(C)(C)OC(N(C1)CC1C(OC)=O)=O . Physical And Chemical Properties Analysis

The physical and chemical properties of “1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate” include a refractive index of n20/D 1.452 and a density of 1.072 g/mL at 25 °C .科学的研究の応用

Application 1: Functionalisation of Esters via 1,3-Chelation

- Summary of the Application : This compound is used in the functionalisation of esters via 1,3-chelation. This process involves the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

- Methods of Application : The method involves the use of NMR and real-time IR spectroscopies and deuterium-labeling experiments for the mechanistic investigation . The study discovered a new strategy for the generation of a t-butoxide nucleophile using sodium chelate of ester moiety (1,3-chelation) that facilitates a nucleophilic acyl substitution reaction via a tetrahedral intermediate .

- Results or Outcomes : The study confirmed both 1,3-chelation and the formation of a tetrahedral intermediate as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

Application 2: Synthesis of Azaspiro[3.4]octanes

- Summary of the Application : This compound is used as a precursor in the synthesis of azaspiro[3.4]octanes .

- Methods of Application : The substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .

- Results or Outcomes : The study developed a new method for the synthesis of azaspiro[3.4]octanes .

Application 3: Synthesis of N-Heterocycles via Sulfinimines

- Summary of the Application : This compound is used in the synthesis of N-heterocycles via sulfinimines .

- Methods of Application : The method involves the use of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

- Results or Outcomes : The study provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .

Application 4: Precursor to Other Organic Compounds

- Summary of the Application : This compound is used as a precursor to other organic compounds .

- Methods of Application : The method involves the reaction of tert-butyl alcohol with hydrogen chloride .

- Results or Outcomes : The study confirmed that tert-butyl chloride is produced industrially as a precursor to other organic compounds .

特性

IUPAC Name |

1-O-tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(14)12-4-7(5-12)8(13)15-6-11/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTJXHSITCFQMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)OCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

5-Chloro-3-cyclopropyl-1,2-oxazole

1314935-34-6

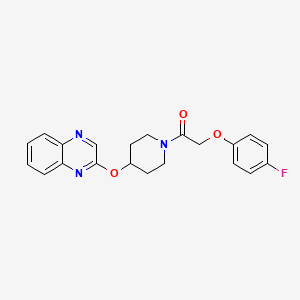

![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)

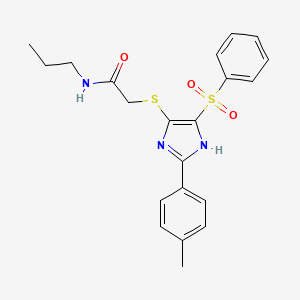

![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)

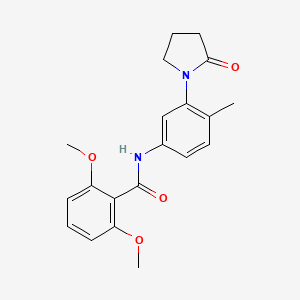

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)